molecular formula C12H16F2N2O2 B2515605 1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361875-59-2

1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2515605
CAS No.: 2361875-59-2
M. Wt: 258.269
InChI Key: ASUSWSWEOGSWGH-UHFFFAOYSA-N
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Description

1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperidine ring and a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Difluoroazetidine Moiety: The difluoroazetidine group can be introduced via nucleophilic substitution reactions using difluoroazetidine precursors.

    Coupling Reactions: The final step involves coupling the piperidine and difluoroazetidine moieties with a prop-2-en-1-one linker under appropriate conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroazetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperidine and difluoroazetidine moieties with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological pathways, while the difluoroazetidine moiety may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)prop-2-en-1-one: Lacks the difluoroazetidine moiety, making it less versatile in certain applications.

    3,3-Difluoroazetidine-1-carboxamide: Contains the difluoroazetidine group but lacks the piperidine ring.

Uniqueness

1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the piperidine ring and difluoroazetidine moiety, which provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.

Properties

IUPAC Name

1-[4-(3,3-difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-2-10(17)15-5-3-9(4-6-15)11(18)16-7-12(13,14)8-16/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSWSWEOGSWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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